1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a useful research compound. Its molecular formula is C12H12FNOS and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol, a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₂H₁₃FN₂S
- Molecular Weight : 236.31 g/mol
- CAS Number : 842115-55-3
The structure features a thiazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromoacetophenone derivatives with thiazole-containing amines. This method allows for the introduction of various substituents on the thiazole ring, enhancing its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial and fungal strains:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 21 | 12.5 |
Escherichia coli | 18 | 25 |
Candida albicans | 20 | 15 |
In a comparative study, the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an inhibition zone comparable to standard antibiotics such as ampicillin .
Antifungal Activity
The antifungal activity of this compound was assessed against several strains, including Aspergillus niger and Candida albicans. The results indicated that it possesses moderate antifungal properties with MIC values ranging from 15 to 30 µg/mL .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study explored the antibacterial efficacy of various thiazole derivatives, including our compound. It was found that modifications at the thiazole ring significantly influenced antibacterial activity. The presence of fluorine in the phenyl group enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Study 2: Antifungal Mechanism
Another investigation focused on the antifungal mechanism of thiazole derivatives. The study suggested that these compounds disrupt fungal cell wall synthesis and inhibit ergosterol production, which is crucial for maintaining cell membrane integrity. The inclusion of a hydroxyl group at the second position of the phenyl ring was found to enhance antifungal activity significantly .
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6,8,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZJBIRRCPLZDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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